molecular formula C15H15FINO2 B14015999 Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate

Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate

Cat. No.: B14015999
M. Wt: 387.19 g/mol
InChI Key: SJLOPWGWXJRIPU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl group, and an iodine atom attached to the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.

    Esterification: The final step involves the esterification of the pyrrole ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of flow chemistry techniques for more efficient and scalable synthesis.

Chemical Reactions Analysis

Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present. For example, the pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial agents.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions, particularly those involving pyrrole-containing molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific bioactive molecule derived from the compound.

Comparison with Similar Compounds

Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:

    Tert-butyl 2-(4-chlorophenyl)-4-iodo-1H-pyrrole-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Tert-butyl 2-(4-bromophenyl)-4-iodo-1H-pyrrole-1-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.

    Tert-butyl 2-(4-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s electronic properties and biological activity.

Properties

Molecular Formula

C15H15FINO2

Molecular Weight

387.19 g/mol

IUPAC Name

tert-butyl 2-(4-fluorophenyl)-4-iodopyrrole-1-carboxylate

InChI

InChI=1S/C15H15FINO2/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-4-6-11(16)7-5-10/h4-9H,1-3H3

InChI Key

SJLOPWGWXJRIPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=C(C=C2)F)I

Origin of Product

United States

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